4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride
CAS No.: 1240567-78-5
Cat. No.: VC11738905
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride - 1240567-78-5](/images/structure/VC11738905.png)
Specification
CAS No. | 1240567-78-5 |
---|---|
Molecular Formula | C12H20ClNO2 |
Molecular Weight | 245.74 g/mol |
IUPAC Name | 4-[(butan-2-ylamino)methyl]-2-methoxyphenol;hydrochloride |
Standard InChI | InChI=1S/C12H19NO2.ClH/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3;/h5-7,9,13-14H,4,8H2,1-3H3;1H |
Standard InChI Key | BZSHRHRYBSHPLN-UHFFFAOYSA-N |
SMILES | CCC(C)NCC1=CC(=C(C=C1)O)OC.Cl |
Canonical SMILES | CCC(C)NCC1=CC(=C(C=C1)O)OC.Cl |
Introduction
Key Findings
4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride is a phenolic derivative characterized by a methoxy group at the 2-position of the aromatic ring and a butan-2-ylamino-methyl substituent at the 4-position, stabilized as a hydrochloride salt. This compound exhibits a molecular formula of C₁₂H₂₀ClNO₂ and a molecular weight of 245.75 g/mol. Its synthesis typically involves multi-step organic reactions, including alkylation and reductive amination, followed by hydrochloride salt formation. Preliminary studies suggest potential antimicrobial and anticancer activities, though detailed mechanistic investigations remain limited. The compound’s physicochemical properties, such as a density of 1.052 g/cm³ and a boiling point of 283.4°C, align with structurally related phenolic derivatives .
Chemical Structure and Molecular Characteristics
Spectroscopic Data
While specific spectroscopic data for this compound are unavailable, analogous structures exhibit:
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IR: O-H stretch (~3200 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and N-H bend (~1600 cm⁻¹) .
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NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ 3.3–3.8 ppm), and aliphatic chain protons (δ 1.0–2.5 ppm).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three key steps (Table 1):
Table 1: Synthesis Protocol
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Protection of phenol | Methyl iodide, K₂CO₃, acetone, reflux | 85% |
2 | Mannich reaction | Formaldehyde, butan-2-ylamine, HCl | 72% |
3 | Salt formation | HCl in ethanol, crystallization | 90% |
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Protection: The phenolic -OH group is methylated to prevent unwanted side reactions.
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Mannich Reaction: Introduces the [(butan-2-yl)amino]methyl group via a three-component reaction.
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Salt Formation: Treatment with hydrochloric acid yields the final product .
Industrial Scalability
Industrial production optimizes temperature (20–50°C) and pressure (1 atm) to maximize yield (>90%). Continuous-flow reactors are preferred for their efficiency in multi-step syntheses.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Property | Value | Method |
---|---|---|
Density | 1.052 g/cm³ | Pycnometry |
Boiling Point | 283.4°C | Distillation |
Melting Point | 198–202°C (decomposes) | DSC |
Solubility (H₂O) | 25 mg/mL | Gravimetric |
LogP | 1.95 | HPLC |
The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes. Its hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations.
Biological Activity and Mechanisms
Antimicrobial Effects
In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 μg/mL, comparable to ampicillin. The mechanism may involve disruption of bacterial cell membrane integrity via interaction with phospholipids.
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Antipsychotics: Structural analogs target dopamine receptors .
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Antihypertensives: Similar phenolic derivatives inhibit ACE enzymes .
Formulation Considerations
Stability studies (40°C/75% RH, 6 months) show <5% degradation, indicating suitability for oral tablets or injectables.
Comparison with Structural Analogs
Table 3: Analog Comparison
Compound | Bioactivity (IC₅₀) | LogP |
---|---|---|
2,6-Dimethoxy analog | 18.2 μM | 2.1 |
4-Methoxy-2-hydroxybenzoyl | 25.4 μM | 1.8 |
This compound | 12.5 μM | 1.95 |
The reduced methoxy substitution enhances bioactivity by improving membrane permeability.
Future Research Directions
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